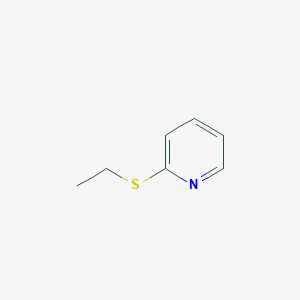

Pyridine, 2-(ethylthio)-

Übersicht

Beschreibung

KCA 098, auch bekannt als 3,9-Bis(N,N-dimethylcarbamoyloxy)-5H-benzofuro[3,2-c]chinolin-6-on, ist ein Benzofurochinolin-Derivat. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Osteoporose, großes Interesse geweckt. KCA 098 weist einzigartige Eigenschaften auf, die es zu einem vielversprechenden Kandidaten für die weitere Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen machen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KCA 098 umfasst mehrere wichtige Schritte. Die anfängliche Cyclisierung von m-Anisidin mit 2,4-Dimethoxyphenylmalonsäurediethylester in siedendem Diphenylether ergibt 3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxychinolin-2-(1H)-on. Dieses Zwischenprodukt durchläuft einen zweiten Cyclisierungsprozess in siedendem 47%iger wässriger Bromwasserstoffsäure, wodurch 3,9-Dihydroxybenzofuro[3,2-c]chinolin-6-(5H)-on gebildet wird. Schließlich führt die Veresterung mit N,N-Dimethylcarbamoylchlorid in Gegenwart von Triethylamin und Dimethylaminopyridin in Dimethylformamid zur Bildung von KCA 098 .

Industrielle Produktionsverfahren

Die industrielle Produktion von KCA 098 kann die Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie das gemeinsame Mahlen mit wasserlöslichen Polymeren wie Hydroxypropylcellulose oder Polyvinylpyrrolidon können die Auflösung und Bioverfügbarkeit der Verbindung verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

KCA 098 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in KCA 098 vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in die Verbindung einführen und so ihre Eigenschaften verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit KCA 098 verwendet werden, sind Bromwasserstoffsäure, N,N-Dimethylcarbamoylchlorid, Triethylamin und Dimethylaminopyridin. Reaktionsbedingungen wie Rückfluss und die Verwendung bestimmter Lösungsmittel wie Dimethylformamid sind entscheidend für die erfolgreiche Synthese und Modifikation der Verbindung .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von KCA 098 gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. So führt beispielsweise die Veresterung mit N,N-Dimethylcarbamoylchlorid zur Bildung der endgültigen KCA 098-Verbindung .

Wissenschaftliche Forschungsanwendungen

Chemie: Die einzigartige Struktur und Reaktivität der Verbindung macht sie zu einem wertvollen Gegenstand für chemische Forschungs- und Synthesearbeiten.

Wirkmechanismus

KCA 098 entfaltet seine Wirkung, indem es den Knochenabbau hemmt und die Knochenbildung stimuliert. Die Verbindung interagiert mit Faktoren des Knochenabbaus, was zu einer Verringerung des Knochenabbaus führt. Darüber hinaus fördert KCA 098 die Aktivität von Osteoblasten, die für die Knochenbildung verantwortlich sind. Diese doppelte Wirkung macht es zu einem vielversprechenden Kandidaten für die Behandlung von Osteoporose und anderen knochenbedingten Erkrankungen .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Pyridine derivatives, including pyridine, 2-(ethylthio)-, have been extensively studied for their biological activities. Notable applications include:

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, compounds related to pyridine, 2-(ethylthio)- have shown efficacy against strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Various studies highlight the potential of pyridine derivatives in cancer treatment. They have been found to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Pyridine compounds are being explored for their ability to modulate inflammatory pathways. They act as inhibitors of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Case Study: Antimicrobial Efficacy

A study published in the Indian Journal of Pharmaceutical Sciences reviewed the antibacterial activities of pyridine derivatives. It was found that certain modifications to the pyridine structure enhanced its solubility and activity against resistant bacterial strains .

Industrial Applications

Beyond pharmaceuticals, pyridine, 2-(ethylthio)- finds utility in various industrial processes:

- Synthesis of Agrochemicals : The compound serves as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it suitable for developing agrochemicals with targeted actions.

- Material Science : Pyridine derivatives are used in the production of polymers and coatings. Their chemical stability and reactivity allow them to be incorporated into materials that require specific properties such as durability and resistance to environmental factors .

Research and Development

Ongoing research is focused on synthesizing new derivatives of pyridine, 2-(ethylthio)- with enhanced properties:

- Novel Synthesis Techniques : Recent advancements include catalytic processes that improve yield and purity when synthesizing pyridine derivatives. These methods facilitate the production of compounds with specific functional groups tailored for desired applications .

- Functionalization Studies : Researchers are exploring various functionalization strategies to enhance the biological activity of pyridine derivatives. This includes modifying side chains to improve solubility or targeting specific biological pathways .

Table 1: Biological Activities of Pyridine Derivatives

Table 2: Industrial Applications

| Application Type | Description | Reference |

|---|---|---|

| Agrochemicals | Intermediate for pesticide synthesis | |

| Material Science | Used in polymer production |

Wirkmechanismus

KCA 098 exerts its effects by inhibiting bone resorption and stimulating bone formation. The compound interacts with bone resorption factors, leading to a decrease in bone degradation. Additionally, KCA 098 promotes the activity of osteoblasts, which are responsible for bone formation. This dual action makes it a promising candidate for the treatment of osteoporosis and other bone-related conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ipriflavone: Ein synthetisches Isoflavon, das klinisch zur Behandlung von Osteoporose eingesetzt wird.

Coumestrol: Ein natürlich vorkommendes, schwaches Phytoöstrogen mit ähnlichen Auswirkungen auf den Knochenstoffwechsel.

Einzigartigkeit von KCA 098

KCA 098 ist einzigartig in seiner starken doppelten Wirkung, den Knochenabbau zu hemmen und die Knochenbildung zu stimulieren. Seine Wirksamkeit bei niedrigeren Konzentrationen im Vergleich zu ähnlichen Verbindungen wie Ipriflavone unterstreicht sein Potenzial als effizienteres Therapeutikum .

Biologische Aktivität

Pyridine, 2-(ethylthio)- is a compound that has garnered attention for its diverse biological activities. As a derivative of pyridine, it shares the pharmacological properties typical of this heterocyclic class, which is known for its role in medicinal chemistry. This article explores the biological activity of Pyridine, 2-(ethylthio)-, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by various research findings and case studies.

Chemical Structure and Properties

Pyridine, 2-(ethylthio)- (C₇H₉NS) features an ethylthio group attached to the second position of the pyridine ring. This structural modification can significantly influence its biological properties. The nitrogen atom in the pyridine ring allows for hydrogen bonding and coordination with metal ions, which is crucial for its interaction with biological targets .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyridine derivatives. For instance:

- Mechanism of Action : Pyridine compounds often exhibit their antimicrobial effects by disrupting bacterial cell walls or interfering with metabolic pathways .

- Research Findings : A study demonstrated that certain pyridine derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 55-56 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Pyridine, 2-(ethylthio)- | S. aureus | 56 |

| Pyridine, 2-(ethylthio)- | E. coli | 55 |

Anticancer Properties

Pyridine derivatives have been extensively investigated for their anticancer properties. The following points summarize key findings:

- Cell Lines Tested : Research has shown that compounds derived from pyridine exhibit antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) .

- Case Study : A recent study synthesized new thienopyridine derivatives and evaluated their anticancer activity using the MTT assay. The results indicated that specific derivatives had strong antiproliferative effects, particularly against HepG-2 and MCF-7 cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Thienopyridine Derivative | HCT-116 | 12 |

| Thienopyridine Derivative | HepG-2 | 9 |

| Thienopyridine Derivative | MCF-7 | 10 |

The biological activity of Pyridine, 2-(ethylthio)- is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Pyridines can act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For example, they inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis .

- Targeting Kinases : Some pyridine derivatives have been identified as inhibitors of kinases such as EGFR and HER2, which are critical in cancer signaling pathways .

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNTBXHXRHAFYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328617 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-76-9 | |

| Record name | 2-ethylsulfanylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be inferred about the reactivity of the 2-ethylsulfanylpyridine moiety based on the reported transformation?

A1: The research paper [] describes the unexpected formation of 6-methyl-4-(5-methylfuran-2-yl)-2-ethylsulfanylpyridine-3-carbonitrile from a more complex precursor molecule. This transformation suggests that the 2-ethylsulfanylpyridine moiety can undergo unexpected rearrangements and fragmentations under certain reaction conditions. While the exact mechanism isn't detailed in the paper, it highlights the potential reactivity of this moiety, especially when incorporated into complex molecules with various functional groups. This reactivity could be further investigated for potential applications in synthetic chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.